molecular formula C19H19NO8 B12739844 Methanone, (4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)(4-nitrophenyl)- CAS No. 83355-72-0

Methanone, (4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)(4-nitrophenyl)-

Cat. No.: B12739844
CAS No.: 83355-72-0
M. Wt: 389.4 g/mol
InChI Key: UULSPKJPSGCIMK-IBTIDGEISA-N
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Description

Methanone, (4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)(4-nitrophenyl)- is a complex organic compound characterized by the presence of a methanone group attached to a phenyl ring, which is further substituted with a 6-deoxy-alpha-L-mannopyranosyl group and a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)(4-nitrophenyl)- typically involves multiple steps, starting with the preparation of the individual components. The 6-deoxy-alpha-L-mannopyranosyl group can be synthesized through glycosylation reactions, while the 4-nitrophenyl group is introduced via nitration of a phenyl ring. The final step involves the coupling of these components under specific reaction conditions, such as the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)(4-nitrophenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various nitro compounds .

Scientific Research Applications

Methanone, (4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)(4-nitrophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methanone, (4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the mannopyranosyl group may interact with carbohydrate-binding proteins. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)(4-nitrophenyl)- is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

83355-72-0

Molecular Formula

C19H19NO8

Molecular Weight

389.4 g/mol

IUPAC Name

(4-nitrophenyl)-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methanone

InChI

InChI=1S/C19H19NO8/c1-10-15(21)17(23)18(24)19(27-10)28-14-8-4-12(5-9-14)16(22)11-2-6-13(7-3-11)20(25)26/h2-10,15,17-19,21,23-24H,1H3/t10-,15-,17+,18+,19-/m0/s1

InChI Key

UULSPKJPSGCIMK-IBTIDGEISA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])O)O)O

Origin of Product

United States

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